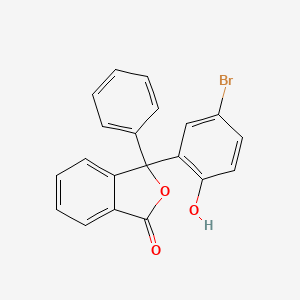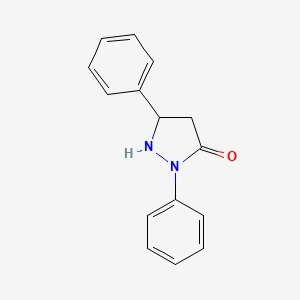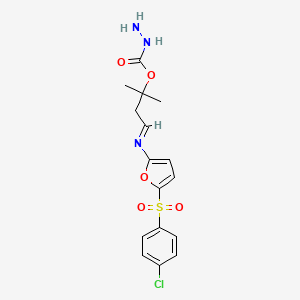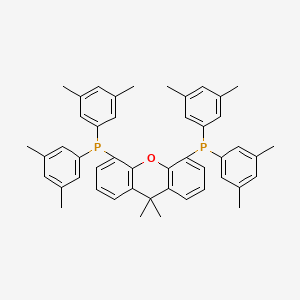![molecular formula C20H22ClN3 B12912289 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine CAS No. 925217-97-6](/img/structure/B12912289.png)
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenyl group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzaldehyde with piperidine to form the corresponding Schiff base, which is then reduced to yield the piperidine derivative. The indole moiety can be introduced via a Fischer indole synthesis, where aryl hydrazones are converted to indoles under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A related compound with a similar piperidine ring structure but different functional groups.
1H-Indole-3-acetic acid, ethyl ester: Contains the indole moiety but differs in the rest of the structure.
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide: Another compound featuring both the chlorophenyl and indole groups.
Uniqueness
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
925217-97-6 |
|---|---|
Formule moléculaire |
C20H22ClN3 |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H22ClN3/c21-18-7-3-2-6-17(18)20(22)9-11-24(12-10-20)14-15-13-23-19-8-4-1-5-16(15)19/h1-8,13,23H,9-12,14,22H2 |
Clé InChI |
PCDWPWHUSVGHDR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2Cl)N)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)



![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride](/img/structure/B12912272.png)

